molecular formula C11H12O B13966759 1-(Cyclopropylidenemethyl)-2-methoxybenzene CAS No. 246180-25-6

1-(Cyclopropylidenemethyl)-2-methoxybenzene

Cat. No.: B13966759
CAS No.: 246180-25-6
M. Wt: 160.21 g/mol
InChI Key: YGGIKUXPJIMGBA-UHFFFAOYSA-N
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Description

1-(Cyclopropylidenemethyl)-2-methoxybenzene is an organic compound with a unique structure that combines a cyclopropylidene group with a methoxybenzene moiety

Preparation Methods

The synthesis of 1-(Cyclopropylidenemethyl)-2-methoxybenzene typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-methoxybenzyl chloride with cyclopropylidene lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the cyclopropylidene intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylidenemethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylidene group to a cyclopropane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major products formed from these reactions include cyclopropane derivatives, brominated or nitrated benzene compounds, and various oxidized products.

Scientific Research Applications

1-(Cyclopropylidenemethyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxybenzene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(Cyclopropylidenemethyl)-2-methoxybenzene include:

    1-(Cyclopropylidenemethyl)benzene: Lacks the methoxy group, leading to different reactivity and binding properties.

    2-Methoxybenzylidene cyclopropane: Similar structure but with a different arrangement of functional groups.

    Cyclopropylidene derivatives: Compounds with various substituents on the cyclopropylidene group, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its combination of a cyclopropylidene group with a methoxybenzene moiety, providing a distinct set of chemical and biological activities.

Properties

CAS No.

246180-25-6

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-2-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-5,8H,6-7H2,1H3

InChI Key

YGGIKUXPJIMGBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2CC2

Origin of Product

United States

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